molecular formula C26H41N3O5 B1683994 MG-132 CAS No. 133407-82-6

MG-132

カタログ番号: B1683994
CAS番号: 133407-82-6
分子量: 475.6 g/mol
InChIキー: TZYWCYJVHRLUCT-VABKMULXSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

科学的研究の応用

MG-132は、科学研究のさまざまな分野で広く使用されています。

    化学: プロテアソームの機能とタンパク質分解経路を研究するためのツールとして。

    生物学: アポトーシスや細胞周期調節などの細胞プロセスにおけるプロテアソームの役割を調査するため。

    医学: がん研究では、プロテアソーム阻害が腫瘍細胞に与える影響を研究するため。

    産業: プロテアソームを標的とした治療薬の開発に使用されています

作用機序

MG-132は、ユビキチン化タンパク質を分解するタンパク質複合体であるプロテアソームを阻害することで作用します。プロテアソームの活性部位に結合し、標的タンパク質の分解を防ぎます。この阻害により、これらのタンパク質が蓄積し、アポトーシスなどのさまざまな細胞応答を引き起こす可能性があります。 This compoundは、アポトーシスの開始に関与するc-Jun N末端キナーゼ(JNK1)も活性化します .

準備方法

合成経路および反応条件

MG-132の合成には、3つのロイシン残基のカップリングに続いてベンジルオキシカルボニル基の導入が含まれます。反応は通常、ロイシンのアミノ基をベンジルオキシカルボニル基で保護することから始まります。続いて、保護されたロイシンを、ジシクロヘキシルカルボジイミド(DCC)や1-ヒドロキシベンゾトリアゾール(HOBt)などのカップリング試薬を使用して別のロイシン残基とカップリングさせます。このプロセスを繰り返して、3番目のロイシン残基を添加します。 最後に、アルデヒド基が末端のロイシン残基に導入されます .

工業生産方法

This compoundの工業生産は、同様の合成経路に従いますが、より大規模です。 このプロセスには、自動ペプチド合成機と、高性能液体クロマトグラフィー(HPLC)などの大規模精製技術の使用が含まれ、化合物の純度と収率が保証されます .

化学反応の分析

反応の種類

MG-132は主に、ペプチドアルデヒドに典型的な反応を起こします。これらには以下が含まれます。

一般的な試薬と条件

主な生成物

類似化合物との比較

類似化合物

  • Cbz-leu-leu-norvalinal (MG115)
  • Acetyl-leu-leu-norleucinal (ALLN)

比較

MG-132は、プロテアソームに対する高い効力と可逆的な阻害によりユニークです。MG115やALLNとは異なり、this compoundは幅広い用途を持ち、研究でより一般的に使用されています。 プロテアソームと特定のリソソームシステインプロテアーゼの両方を阻害する能力により、タンパク質分解経路を研究するための汎用性の高いツールとなっています .

特性

IUPAC Name

benzyl N-[(2S)-4-methyl-1-[[(2S)-4-methyl-1-[[(2S)-4-methyl-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H41N3O5/c1-17(2)12-21(15-30)27-24(31)22(13-18(3)4)28-25(32)23(14-19(5)6)29-26(33)34-16-20-10-8-7-9-11-20/h7-11,15,17-19,21-23H,12-14,16H2,1-6H3,(H,27,31)(H,28,32)(H,29,33)/t21-,22-,23-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZYWCYJVHRLUCT-VABKMULXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C=O)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C=O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H41N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3042639
Record name MG132
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3042639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

475.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

133407-82-6
Record name N-[(Phenylmethoxy)carbonyl]-L-leucyl-N-[(1S)-1-formyl-3-methylbutyl]-L-leucinamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=133407-82-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzyloxycarbonylleucyl-leucyl-leucine aldehyde
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0133407826
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name MG132
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3042639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name MG 132
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name MG-132
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RF1P63GW3K
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
MG-132
Reactant of Route 2
MG-132
Reactant of Route 3
MG-132
Reactant of Route 4
MG-132
Reactant of Route 5
MG-132
Reactant of Route 6
Reactant of Route 6
MG-132
Customer
Q & A

Q1: What is the primary target of (S)-MG132?

A1: (S)-MG132 is a potent, reversible, and cell-permeable proteasome inhibitor. It specifically targets the chymotrypsin-like activity of the 26S proteasome complex, effectively blocking its proteolytic function. [, , , ]

Q2: How does (S)-MG132 interact with the proteasome?

A2: (S)-MG132 acts as a peptide aldehyde, forming a morpholine adduct with the threonine residue in the active site of the proteasome's β5 subunit. This interaction prevents the proteasome from degrading ubiquitinated proteins, leading to their accumulation within the cell. [, ]

Q3: What are the downstream consequences of proteasome inhibition by (S)-MG132?

A3: Proteasome inhibition by (S)-MG132 disrupts various cellular processes, including:

  • Cell Cycle Arrest: (S)-MG132 can arrest the cell cycle at different phases, particularly G2/M, by interfering with the degradation of cyclins and other cell cycle regulators. [, , , ]
  • Apoptosis Induction: (S)-MG132 can induce apoptosis through multiple pathways, including the accumulation of pro-apoptotic proteins, activation of caspases, and disruption of the balance between pro- and anti-apoptotic factors. [, , , , ]
  • Induction of Endoplasmic Reticulum (ER) Stress: Blocking the proteasome leads to the accumulation of misfolded proteins in the ER, triggering the unfolded protein response and potentially contributing to cell death. [, ]
  • Modulation of Signaling Pathways: (S)-MG132 can influence various signaling pathways, such as NF-κB and AKT, impacting cell survival, proliferation, and inflammatory responses. [, , , ]

Q4: What is the molecular formula and weight of (S)-MG132?

A4: The molecular formula of (S)-MG132 is C26H41N3O5, and its molecular weight is 475.6 g/mol.

Q5: Is there any spectroscopic data available for (S)-MG132?

A5: Spectroscopic data, such as NMR and Mass Spectrometry, are crucial for confirming the structure and purity of synthesized (S)-MG132. While the provided research articles don’t delve into detailed spectroscopic characterization, such data is readily available in chemical databases and publications focusing on the synthesis and characterization of (S)-MG132.

Q6: How stable is (S)-MG132 under various conditions?

A6: While (S)-MG132 is widely used in research, its stability under various conditions, such as different temperatures, pH levels, and in the presence of light or oxidizing agents, needs to be carefully considered for specific experimental setups and applications.

Q7: Are there any known compatibility issues with (S)-MG132 and common laboratory materials or reagents?

A7: Information regarding material compatibility with (S)-MG132, such as its interaction with specific solvents, plastics, or other reagents, is essential to prevent experimental artifacts and ensure accurate results. Researchers should refer to the compound's safety data sheet and consult relevant literature for compatibility information.

Q8: Does (S)-MG132 possess any catalytic properties?

A8: (S)-MG132 is primarily known for its inhibitory properties rather than catalytic activity. It functions by blocking the catalytic activity of the proteasome.

Q9: What are the main applications of (S)-MG132 in research?

A9: (S)-MG132 is widely used in research to:

  • Investigate the ubiquitin-proteasome system (UPS): (S)-MG132 helps elucidate the roles of the UPS in various cellular processes by inhibiting proteasomal degradation. [, , ]
  • Study apoptosis: (S)-MG132 can induce apoptosis in various cell types, making it valuable for investigating apoptotic pathways and identifying potential therapeutic targets for cancer and other diseases. [, , , ]
  • Explore the effects of protein accumulation: (S)-MG132 allows researchers to study the consequences of accumulating specific proteins that are normally degraded by the proteasome, providing insights into their functions and potential roles in disease. [, , ]
  • Enhance gene transduction: (S)-MG132 has shown promise in increasing the efficiency of gene delivery by viral vectors, potentially improving gene therapy approaches. []

Q10: Have any computational studies been conducted on (S)-MG132?

A10: Computational studies, including molecular docking simulations, molecular dynamics, and pharmacophore modeling, are essential for understanding the interaction of (S)-MG132 with the proteasome, predicting its binding affinity, and designing more potent and selective inhibitors.

Q11: Are there any quantitative structure-activity relationship (QSAR) models available for (S)-MG132 and its analogs?

A11: QSAR models correlate structural features of (S)-MG132 and its analogs with their biological activity. These models help predict the activity of new derivatives and guide the design of compounds with improved potency, selectivity, and pharmacokinetic properties.

Q12: How do structural modifications of (S)-MG132 affect its activity?

A12: Modifications to the peptide backbone, the aldehyde warhead, or the P1, P2, and P3 residues of (S)-MG132 can significantly influence its potency, selectivity for different proteasomal subunits, and overall pharmacological profile.

Q13: Can you provide examples of (S)-MG132 analogs and their activity differences?

A13: While the provided research focuses primarily on (S)-MG132, numerous analogs have been synthesized and investigated. Exploring their activity differences and structure-activity relationships is crucial for developing more effective therapeutic agents.

Q14: What are the challenges in formulating (S)-MG132 for therapeutic use?

A14: (S)-MG132's inherent properties, such as limited aqueous solubility and potential instability under physiological conditions, pose challenges for its formulation and delivery.

Q15: What strategies can be employed to improve the stability and solubility of (S)-MG132?

A15: Various formulation approaches, including the use of nanoparticles, liposomes, cyclodextrins, or prodrugs, can enhance the stability, solubility, and bioavailability of (S)-MG132.

Q16: How can risks associated with (S)-MG132 be minimized during research?

A16: Proper laboratory practices, including using appropriate personal protective equipment, working in well-ventilated areas, and following established waste disposal procedures, are essential for minimizing risks.

Q17: What is known about the absorption, distribution, metabolism, and excretion (ADME) of (S)-MG132?

A17: While (S)-MG132 is not a clinically approved drug, understanding its PK/PD properties, including its ADME profile, is crucial for evaluating its potential therapeutic applications.

Q18: How does the in vivo activity of (S)-MG132 translate to its efficacy?

A18: (S)-MG132's in vivo activity, including its target engagement, tissue distribution, and clearance rate, directly impacts its efficacy in animal models and potential clinical settings.

Q19: What cell-based assays are commonly used to study the effects of (S)-MG132?

A19: Researchers employ various cell-based assays, including:

  • Proliferation assays (e.g., MTT, CCK-8): These assays assess the effect of (S)-MG132 on cell viability and proliferation. [, , , ]
  • Apoptosis assays (e.g., Annexin V staining, TUNEL assay): These methods detect and quantify apoptotic cells induced by (S)-MG132 treatment. [, , , ]
  • Cell cycle analysis (e.g., flow cytometry): This technique determines the distribution of cells in different cell cycle phases upon (S)-MG132 treatment. [, , ]
  • Western blotting and PCR: These molecular biology techniques assess changes in protein and gene expression levels in response to (S)-MG132. [, , , ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。